![molecular formula C16H20S2 B14361849 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene CAS No. 91993-73-6](/img/structure/B14361849.png)
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene: is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of two methyl groups and two methylsulfanyl groups attached to the naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene can be achieved through several methods. One common approach involves the reaction of 1,8-dimethylnaphthalene with methylsulfanyl reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the desired specifications.
化学反应分析
Types of Reactions: 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene involves its interaction with various molecular targets. The compound’s methylsulfanyl groups can participate in redox reactions, influencing cellular processes. Additionally, the naphthalene core can interact with aromatic systems, affecting molecular pathways and biological activities.
相似化合物的比较
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.
1,8-Dimethylnaphthalene: Lacks the methylsulfanyl groups, making it less reactive in certain chemical reactions.
1,8-Dimethyl-2,7-dihydroxynaphthalene: Contains hydroxyl groups instead of methylsulfanyl groups, leading to different chemical properties.
属性
CAS 编号 |
91993-73-6 |
|---|---|
分子式 |
C16H20S2 |
分子量 |
276.5 g/mol |
IUPAC 名称 |
1,8-dimethyl-2,7-bis(methylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C16H20S2/c1-11-14(9-17-3)7-5-13-6-8-15(10-18-4)12(2)16(11)13/h5-8H,9-10H2,1-4H3 |
InChI 键 |
GVWYKIDVLJVINH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1C(=C(C=C2)CSC)C)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
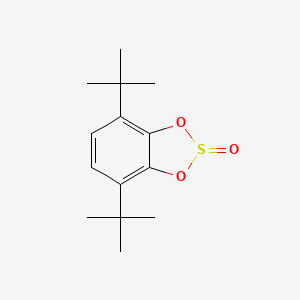
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)
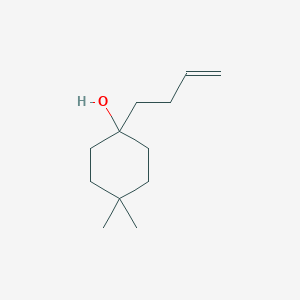
![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)

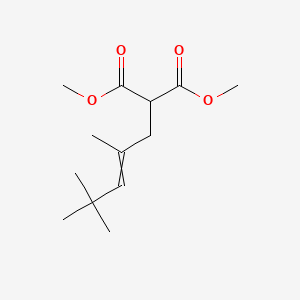
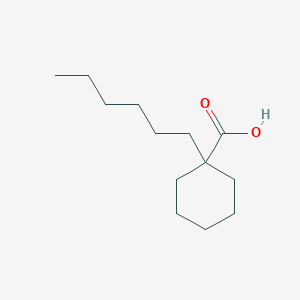
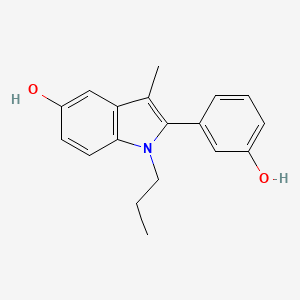


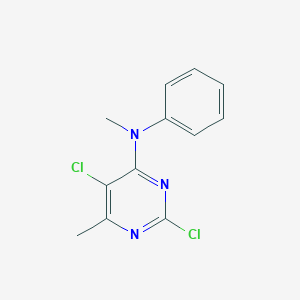
![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
